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molecular formula C12H21NO2 B1521878 tert-butyl N-(4-methylidenecyclohexyl)carbamate CAS No. 725255-70-9

tert-butyl N-(4-methylidenecyclohexyl)carbamate

Cat. No. B1521878
M. Wt: 211.3 g/mol
InChI Key: RORBKRGGCPRUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365499B2

Procedure details

Triphenylmethylphosphonium bromide (53.7 g, 0.15 mol) was dissolved in 500 mL of tetrahydrofuran, potassium tert-butoxide (16.8 g, 0.15 mol) was added at −20° C., reacted for 0.5 h after the temperature was raised to 0° C. Then, tert-butyl 4-oxo-cyclohexylcarbamate (Compound 7-1) (21.3 g, 0.1 mol) was dissolved in 100 mL of THF and added dropwise into the flask under nitrogen. After 3 hours of reaction at room temperature, a small amount of water was added to dissolve the solids. The mixture was rotary evaporated to remove THF, extracted with anhydrous diethyl ether, and dried, concentrated, the concentrate was dissolved in n-hexane, and filtered by silica gel, then concentrated to give Compound 7-2 as a colorless liquid (19.5 g, 92.3% yield).
Name
Triphenylmethylphosphonium bromide
Quantity
53.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
21.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
92.3%

Identifiers

REACTION_CXSMILES
[Br-].C1([C:8]([PH3+])([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)C2C=CC=CC=2)C=CC=CC=1.CC(C)([O-])C.[K+].O=C1CCC([NH:35][C:36](=[O:42])[O:37][C:38]([CH3:41])([CH3:40])[CH3:39])CC1.O>O1CCCC1>[CH2:8]=[C:15]1[CH2:16][CH2:17][CH:18]([NH:35][C:36](=[O:42])[O:37][C:38]([CH3:41])([CH3:40])[CH3:39])[CH2:19][CH2:20]1 |f:0.1,2.3|

Inputs

Step One
Name
Triphenylmethylphosphonium bromide
Quantity
53.7 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
16.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
21.3 g
Type
reactant
Smiles
O=C1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 0.5 h after the temperature
Duration
0.5 h
ADDITION
Type
ADDITION
Details
added dropwise into the flask under nitrogen
CUSTOM
Type
CUSTOM
Details
After 3 hours of reaction at room temperature
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
CUSTOM
Type
CUSTOM
Details
The mixture was rotary evaporated
CUSTOM
Type
CUSTOM
Details
to remove THF
EXTRACTION
Type
EXTRACTION
Details
extracted with anhydrous diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the concentrate was dissolved in n-hexane
FILTRATION
Type
FILTRATION
Details
filtered by silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C=C1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 92.3%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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